ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Benzo[d]thiazol is a heterocyclic compound . It’s part of a larger class of molecules known as azoles, which contain a five-membered ring with at least one other non-carbon atom . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Compounds containing these structures have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Structure Analysis
The molecular structure of compounds containing benzo[d]thiazol and thiophene rings would be characterized by the presence of these rings . The aromaticity of these rings is characterized by the delocalization of π-electrons .Chemical Reactions Analysis
The chemical reactivity of such compounds would be influenced by the presence of the benzo[d]thiazol and thiophene rings. For instance, the C-5 atom in the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approaches : Novel synthetic routes for compounds with benzo[d]thiazol and thiophene moieties have been developed, showcasing methodologies like cyclization of thioamide and interaction with arylidinemalononitrile derivatives. These processes are pivotal for creating a diverse array of heterocyclic compounds with potential biological activities (Mohamed, 2021).
- Heterocyclic Synthesis : Heterocyclic compounds bearing thiazole and thiophene structures have been synthesized, exploring their chemical reactivity and structural characteristics. Such compounds are foundational in medicinal chemistry for the development of new therapeutic agents (Bakhite, 2005).
Biological Activities and Applications
- Antituberculosis Activity : Thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors. Such studies underscore the potential of thiazole derivatives in addressing tuberculosis, highlighting the importance of structural innovation in combating infectious diseases (Jeankumar et al., 2013).
- Antimicrobial Activities : Research on thiazoles and their fused derivatives has demonstrated significant antimicrobial activities, suggesting these compounds could serve as leads for the development of new antimicrobial agents. This research is crucial for discovering new treatments against resistant bacterial and fungal strains (Wardkhan et al., 2008).
Mechanism of Action
Target of action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, and antiviral effects . The specific targets of these compounds can vary depending on their structure and the type of biological activity they exhibit.
Mode of action
The mode of action of benzothiazole derivatives can also vary depending on their structure and the type of biological activity they exhibit. For example, some benzothiazole derivatives have been found to inhibit the growth of bacteria or fungi, while others have been found to inhibit the growth of cancer cells .
Biochemical pathways
Benzothiazole derivatives can affect a variety of biochemical pathways depending on their structure and the type of biological activity they exhibit. For example, some benzothiazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, while others have been found to inhibit the replication of viral DNA .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of benzothiazole derivatives can vary depending on their structure. Some benzothiazole derivatives are well absorbed and distributed throughout the body, while others are metabolized quickly and excreted .
Result of action
The result of the action of benzothiazole derivatives can vary depending on their structure and the type of biological activity they exhibit. For example, some benzothiazole derivatives have been found to inhibit the growth of bacteria or fungi, resulting in the death of these organisms. Others have been found to inhibit the growth of cancer cells, resulting in the death of these cells .
Action environment
The action of benzothiazole derivatives can be influenced by a variety of environmental factors, including the presence of other drugs, the pH of the environment, and the presence of certain enzymes .
Future Directions
Properties
IUPAC Name |
ethyl 2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S3/c1-2-31-23(30)27-10-9-12-17(11-27)34-22(18(12)19(24)28)26-20(29)15-7-8-16(32-15)21-25-13-5-3-4-6-14(13)33-21/h3-8H,2,9-11H2,1H3,(H2,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHRLGUFMGHJKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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